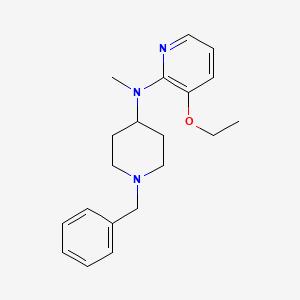

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

U-99363Eは、ファルマシア&アップジョン社が最初に開発した低分子薬です。この化合物は、ドーパミンD4受容体モジュレーターとしての役割で知られています。 この化合物は、特に精神病性疾患などの様々な疾患における潜在的な治療用途について研究されています .

準備方法

U-99363Eの合成経路と反応条件は、一般公開されている情報源にはあまり記載されていません。この化合物は、置換4-アミノピペリジン類に属していることが知られています。 このような化合物の調製には、通常、ピペリジン誘導体を適切な置換基と反応させることが含まれ、反応条件は厳密に管理されます .

化学反応の分析

U-99363Eは、主にドーパミンD4受容体との相互作用を伴う様々な化学反応を起こします。この化合物は、拮抗剤として作用し、受容体の活性を阻害します。 これらの反応で使用される一般的な試薬には、アゴニストであるキンピロールとPD 168,077、および拮抗剤であるL-745,870、クロザピン、ラクロプリドなどがあります . これらの反応から生成される主な生成物は、一般的に脳におけるドーパミン活性の調節に関連しています .

科学研究への応用

U-99363Eは、その科学研究への応用について広く研究されてきました。この化合物は、ヒトドーパミンD4受容体に対して高い親和性と選択性を示しており、神経薬理学研究における貴重なツールとなっています。 この化合物は、統合失調症や注意欠陥多動性障害など、様々な神経学的および精神医学的な状態におけるドーパミンD4受容体の役割を調査するために使用されてきました . さらに、U-99363Eは、脳におけるGABA放出の調節を探求する研究でも利用されてきました .

科学的研究の応用

U-99363E has been extensively studied for its scientific research applications. It has shown high affinity and selectivity for the human dopamine D4 receptor, making it a valuable tool in neuropharmacology research. The compound has been used to investigate the role of dopamine D4 receptors in various neurological and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder . Additionally, U-99363E has been utilized in studies exploring the modulation of GABA release in the brain .

作用機序

U-99363Eの作用機序は、ドーパミンD4受容体拮抗剤としての役割に関係しています。この化合物は、これらの受容体に結合することで、その活性を阻害し、ドーパミン媒介シグナル伝達の低下につながります。 ドーパミン活性のこの調節は、特に精神障害の文脈において、神経機能と行動に様々な影響を与える可能性があります .

類似化合物の比較

U-99363Eは、U-101958などの他の置換4-アミノピペリジン化合物と類似しています。 どちらの化合物も、ドーパミンD4受容体に対して高い親和性と選択性を示しています . U-99363Eは、その特異的な結合特性と潜在的な治療用途においてユニークです。 他の類似化合物には、ドーパミンD4受容体のアゴニストであるキンピロールとPD 168,077などがあります .

類似化合物との比較

U-99363E is similar to other substituted 4-aminopiperidine compounds, such as U-101958. Both compounds exhibit high affinity and selectivity for the dopamine D4 receptor . U-99363E is unique in its specific binding properties and its potential therapeutic applications. Other similar compounds include quinpirole and PD 168,077, which are agonists for the dopamine D4 receptor .

生物活性

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various research studies and sources.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H26N2 and molecular weight of approximately 298.43 g/mol. The structure features a piperidine ring, which is significant for its pharmacological properties, and a pyridine moiety that may contribute to its biological activity.

Antiviral Activity

Research has shown that compounds with similar structural motifs, particularly those containing piperidine and pyridine, exhibit antiviral properties. For instance, derivatives of 3-phenylpiperidine have been tested against various viruses, including HIV-1 and herpes simplex virus (HSV-1). In one study, certain derivatives demonstrated moderate antiviral activity, suggesting that modifications to the piperidine structure could enhance efficacy against viral targets .

Antibacterial and Antifungal Activity

Compounds similar to this compound have also been evaluated for antibacterial and antifungal properties. A study highlighted the activity of piperazine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that modifications in the alkyl chain or aryl groups can significantly influence antimicrobial effectiveness .

Case Studies

- Antiviral Screening : A set of alkyl derivatives of 3-phenylpiperidine was synthesized and screened for antiviral activity. Among them, specific compounds showed promising results against CVB-2 and HSV-1 with cytotoxic concentrations ranging from 54 to 100 μM .

- Antimicrobial Evaluation : In another investigation, several newly synthesized piperazine derivatives were tested against a range of bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Inhibition of Viral Replication : Compounds with similar structures have been shown to inhibit key viral enzymes, thereby preventing replication.

- Disruption of Bacterial Cell Wall Synthesis : The interaction with bacterial cell wall components can lead to increased permeability and subsequent cell lysis.

Summary of Findings

特性

CAS番号 |

179556-82-2 |

|---|---|

分子式 |

C20H27N3O |

分子量 |

325.4 g/mol |

IUPAC名 |

N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine |

InChI |

InChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3 |

InChIキー |

VNSBZWKWQFCKGO-UHFFFAOYSA-N |

SMILES |

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |

正規SMILES |

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |

Key on ui other cas no. |

179556-82-2 |

同義語 |

3-ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine U 99363 U 99363E U-99363 U-99363E |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。